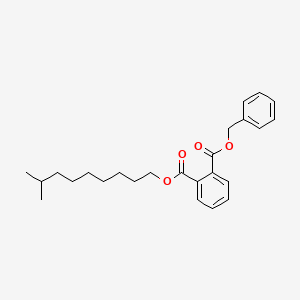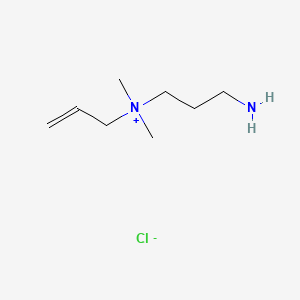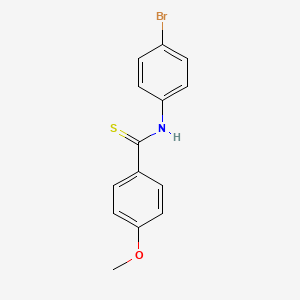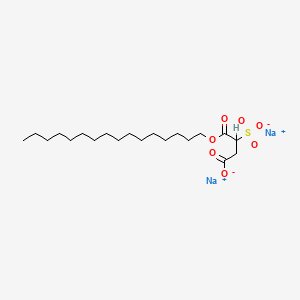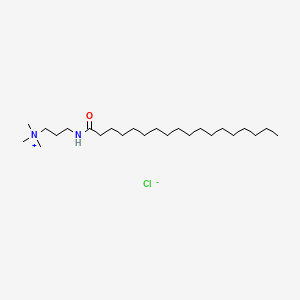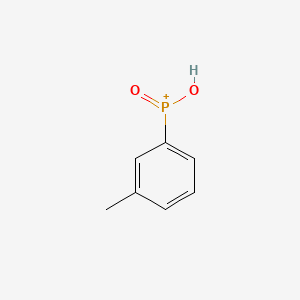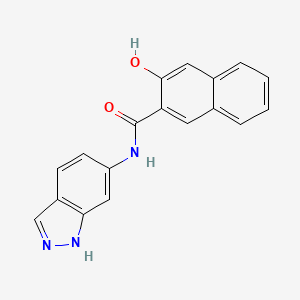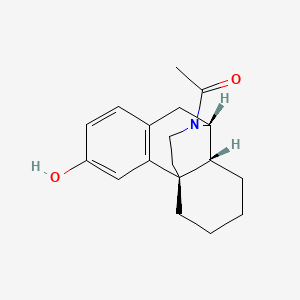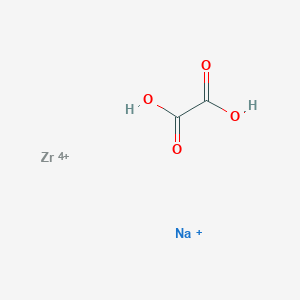
Phosphorodiamidic fluoride, N,N'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiamidic fluoride, N,N’-dimethyl- is a chemical compound with the molecular formula C2H8FN2OP It is known for its unique structure, which includes a phosphorus atom bonded to two amide groups and a fluoride ion
Métodos De Preparación
The synthesis of Phosphorodiamidic fluoride, N,N’-dimethyl- typically involves the reaction of dimethylamine with phosphorus oxychloride (POCl3) in the presence of a fluoride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Phosphorodiamidic fluoride, N,N’-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorodiamidic fluoride, N,N’-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Phosphorodiamidic fluoride, N,N’-dimethyl- exerts its effects involves its ability to interact with various molecular targets. It can form stable complexes with metal ions and proteins, affecting their function. The pathways involved depend on the specific application and the molecular targets .
Comparación Con Compuestos Similares
Phosphorodiamidic fluoride, N,N’-dimethyl- can be compared with other similar compounds such as:
Phosphorodiamidic fluoride, N,N’-diisopropyl-: This compound has larger alkyl groups, which can affect its reactivity and applications.
Bis(isopropylamido) fluorophosphate: Similar in structure but with different substituents, leading to variations in chemical behavior.
Fluorobis(isopropylamino)phosphine oxide: Another related compound with distinct properties due to its specific substituents.
The uniqueness of Phosphorodiamidic fluoride, N,N’-dimethyl- lies in its specific structure and the resulting chemical properties, which make it suitable for a range of applications in different fields.
Propiedades
Número CAS |
358-05-4 |
|---|---|
Fórmula molecular |
C2H8FN2OP |
Peso molecular |
126.07 g/mol |
Nombre IUPAC |
N-[fluoro(methylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C2H8FN2OP/c1-4-7(3,6)5-2/h1-2H3,(H2,4,5,6) |
Clave InChI |
IENATLPUNQCQHY-UHFFFAOYSA-N |
SMILES canónico |
CNP(=O)(NC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



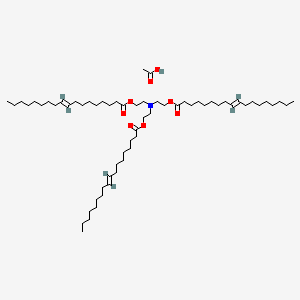
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)
